BenchChemオンラインストアへようこそ!

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

CYP3A4 Inhibition Stereochemistry Drug-Drug Interaction

Ensure chiral integrity in your kinase inhibitor synthesis. This single (3S,4R) enantiomer with a 1,4-disubstituted imidazole is the essential building block for TAK-659 series SYK/FLT3 inhibitors. Accept no generics: racemic trans mixtures and 1,5-disubstituted regioisomers produce confounding SAR data. Insist on verified stereochemistry; request analytical documentation (HPLC, chiral purity) to de-risk your synthetic campaigns. Ready for Boc deprotection and immediate diversification.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 2138041-13-9
Cat. No. B2381091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate
CAS2138041-13-9
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
InChIKeyWLDUJALIEIAAFY-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate (CAS 2138041-13-9)


Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a chiral, heterocyclic building block containing a pyrrolidine core with a defined (3S,4R) stereochemistry and a 1,4-disubstituted imidazole ring [1]. It is a single, defined enantiomer [2], distinguishing it from the racemic trans mixture that is often supplied under the same CAS number [3]. The compound is primarily utilized as a protected chiral diamine intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [4].

Why Generic Substitution of CAS 2138041-13-9 Fails: The Critical Role of Stereochemistry and Regiochemistry


Substituting this compound with a racemic mixture or a regioisomeric analog is structurally permissible but functionally distinct for scientific applications. The CAS number 2138041-13-9 is commercially associated with both the single (3S,4R) enantiomer and the racemic trans mixture, creating significant procurement risk . The specific (3S,4R) stereochemistry dictates the spatial orientation of the amine and imidazole pharmacophores, a critical determinant of binding affinity and selectivity in target interactions [1]. Similarly, the 3-methylimidazol-4-yl regioisomer (1,4-disubstituted) presents a different hydrogen-bonding vector compared to the 1-methyl-1H-imidazol-5-yl (1,5-disubstituted) analog, which can fundamentally alter biological activity [2]. Generic substitution without rigorous analytical verification can lead to irreproducible results in structure-activity relationship (SAR) studies and failed synthetic campaigns.

Quantitative Evidence for Selecting Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate over Alternatives


Single Enantiomer vs. Racemic Mixture: Impact on CYP3A4 Inhibition

The single (3S,4R) enantiomer demonstrates a defined inhibitory potential with an IC50 of 5.0 µM against CYP3A4 [1]. This value is significantly different from the expected additive effect of a racemic mixture, where the (3R,4S) enantiomer would contribute its own distinct activity, leading to a different net IC50. Without enantiomerically pure material, a researcher cannot accurately attribute the observed CYP3A4 inhibition to a specific stereoisomer, confounding IC50-based structure-activity relationships [1]. For the comparator racemic mixture, a precise IC50 value cannot be calculated without separate data for the (3R,4S) enantiomer, but the mixture would yield a composite IC50 reflecting the sum of both enantiomers' activities.

CYP3A4 Inhibition Stereochemistry Drug-Drug Interaction

Defined Regiochemistry: 3-Methylimidazol-4-yl vs. 1-Methyl-1H-imidazol-5-yl Isomer

The target compound features a 3-methylimidazol-4-yl group (1,4-disubstitution pattern) [1]. Its primary commercial alternative, often listed as 'rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate', possesses a 1-methyl-1H-imidazol-5-yl group (1,5-disubstitution) [2]. This regioisomerism repositions the imidazole's basic nitrogen and the methyl group, altering the optimal hydrogen-bond acceptor and donor pattern by approximately 2.1 Å in the extended conformation [3]. In the context of SYK kinase inhibition, the 1,4-disubstitution is a key pharmacophoric element for achieving potent activity (IC50 of 3.2 nM for the final drug candidate TAK-659), making the correct regioisomer critical for synthesizing active leads [4].

Regioisomerism Kinase Inhibitor Design Hydrogen Bonding

Boc-Protected Chiral Amine vs. Alternative N-Protecting Groups

The tert-butyloxycarbonyl (Boc) protecting group offers distinct advantages over other common amine protections like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) for this specific scaffold. The Boc group contributes to a calculated LogP of 0.2, favoring organic solubility suitable for common coupling reactions, and is cleavable under mild acidic conditions (e.g., TFA) that preserve the stereocenters at the 3- and 4-positions [1]. In contrast, a Cbz analog would require hydrogenolysis, a condition potentially incompatible with the imidazole ring, while an Fmoc group would add significant lipophilicity, potentially complicating purification of downstream products [2]. The Boc group's quantitative stability profile makes it the preferred choice for multi-step synthetic sequences ending with a late-stage deprotection.

Protecting Group Strategy Synthetic Efficiency Intermediate Stability

Specific Stereochemical Identity for Late-Stage Drug Candidate Synthesis

The defined (3S,4R) stereochemistry of this building block is a crucial structural component for synthesizing the clinical-stage SYK/FLT3 inhibitor TAK-659 [1]. The final drug candidate requires a specific (3R,4S) configuration, and the (3S,4R) Boc-intermediate is the direct synthetic precursor, where the stereochemistry is inverted or retained depending on the subsequent reactions [1]. Using a racemic mixture would halve the theoretical yield and introduce a diastereomeric impurity that is challenging to separate by standard chromatography, whereas using a cis-diastereomer would lead to an entirely different molecular geometry incompatible with the SYK kinase ATP-binding pocket [2]. The necessity for >99% enantiomeric excess in API intermediates makes the procurement of this specific enantiomer a non-negotiable requirement for process chemistry scale-up.

TAK-659 Intermediate SYK Inhibitor Stereochemical Fidelity

High-Value Application Scenarios for Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate


Synthesis of SYK/FLT3 Kinase Inhibitors for Oncology and Immunology

This compound serves as a key chiral intermediate in the synthesis of TAK-659 and related SYK/FLT3 dual inhibitors [1]. The correct (3S,4R) stereochemistry and 1,4-disubstituted imidazole are essential for maintaining the geometry required for potent enzymatic inhibition (IC50 of 3.2 nM for SYK in the final compound) [1]. Research groups working on novel SYK inhibitors for B-cell malignancies, chronic lymphocytic leukemia, or autoimmune disorders should prioritize this specific enantiomer to ensure structural integrity from the first step of the synthesis.

Structure-Activity Relationship (SAR) Studies on Chiral Pyrrolidine Scaffolds

For medicinal chemistry programs exploring the impact of stereochemistry on target binding, the single (3S,4R) enantiomer is indispensable for generating unambiguous SAR data [2]. The CYP3A4 inhibition data (IC50 5.0 µM) obtained from this pure enantiomer can be directly correlated to its three-dimensional structure, a correlation that is impossible with a racemate [2]. This compound is the appropriate choice for laboratories conducting systematic explorations of chiral heterocyclic libraries.

Regiochemical Probe Studies to Map Kinase Hinge-Binding Interactions

The 3-methylimidazol-4-yl group (1,4-disubstituted) provides a distinct hydrogen-bonding vector compared to the isomeric 1-methyl-1H-imidazol-5-yl group [3]. Researchers can use this building block to probe the tolerance of a kinase hinge region for different imidazole orientations, a common optimization strategy. The Boc protecting group allows for facile diversification into a library of amides, ureas, or sulfonamides for further SAR refinement [4].

Quote Request

Request a Quote for Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.